4-(1H-1,2,4-triazole-1-yl)-quinoline
Description
4-(1H-1,2,4-Triazole-1-yl)-quinoline is a heterocyclic compound featuring a quinoline core substituted at the 4-position with a 1,2,4-triazole moiety. This structure combines the aromatic π-system of quinoline, known for its bioisosteric properties and role in drug design, with the versatile 1,2,4-triazole ring, which enhances hydrogen bonding and metabolic stability. The compound’s unique architecture makes it a candidate for diverse pharmacological applications, including anticancer, antimicrobial, and antiviral activities. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, followed by rigorous characterization via NMR, mass spectrometry, and X-ray crystallography .
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-yl)quinoline |
InChI |
InChI=1S/C11H8N4/c1-2-4-10-9(3-1)11(5-6-13-10)15-8-12-7-14-15/h1-8H |
InChI Key |
QCJBRMIMTULQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N3C=NC=N3 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
The compound has been extensively studied for its antibacterial properties. Research indicates that derivatives of 4-(1H-1,2,4-triazole-1-yl)-quinoline exhibit potent activity against various bacterial strains:
- Synthesis and Testing : A study synthesized quinolone-triazole hybrids and evaluated their antibacterial activities against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL, indicating significant antibacterial potential compared to standard antibiotics .
- Structure-Activity Relationship : The presence of electron-withdrawing groups on the phenyl ring of the triazole moiety was found to enhance antibacterial activity. For instance, compounds with trifluoromethyl groups displayed broader bioactivity against multiple bacterial strains .
Antifungal Properties
In addition to antibacterial effects, this compound derivatives have shown promising antifungal activity:
- Comparative Studies : In one study, certain derivatives exhibited antifungal activities comparable to fluconazole against strains such as Candida albicans and Aspergillus flavus. Specifically, compounds demonstrated MIC values significantly lower than those of conventional antifungal agents .
Anticancer Applications
The compound's potential in cancer therapy has also been explored:
- Antiproliferative Activity : Recent research demonstrated that derivatives of this compound possess antiproliferative effects against various cancer cell lines. Compounds were tested for their ability to inhibit cell growth, with some exhibiting GI50 values as low as 22 nM .
- Mechanistic Insights : Investigations into the mechanisms revealed that certain derivatives act as multi-target inhibitors, affecting pathways relevant to cancer cell proliferation. This positions them as candidates for further development in cancer therapeutics .
Antitubercular Activity
The search for new antitubercular agents has led to the synthesis of quinoline-triazole hybrids:
- Targeting Mycobacterium tuberculosis : A study focused on the synthesis of compounds targeting the InhA enzyme in Mycobacterium tuberculosis. Several derivatives demonstrated MIC values as low as 12.5 μg/mL against resistant strains .
- Molecular Docking Studies : Computational analyses provided insights into the binding interactions between these compounds and their target enzymes, suggesting a rational basis for their antitubercular efficacy .
Summary of Key Findings
Comparison with Similar Compounds
Key Observations :
- 1,2,3-Triazole Analogs: These derivatives often exhibit enhanced cytotoxicity and antiviral activity due to their ability to form hydrogen bonds and π-π stacking interactions. For example, fluorinated 1,2,3-triazole-quinoline hybrids show potent antiviral activity against SARS-CoV-2, attributed to fluorine’s electronegativity and lipophilicity .
- 1,2,4-Triazole Specificity : The 1,2,4-triazole’s nitrogen arrangement may confer distinct pharmacokinetic profiles, such as improved metabolic stability compared to 1,2,3-triazoles .
Antiproliferative Activity
Antimicrobial and Antiviral Activity
- 1,2,3-Triazole-quinoline hybrids exhibit broad-spectrum antimicrobial activity. For instance, 10g and 12c inhibit SARS-CoV-2 replication (EC₅₀: 0.8–1.2 µM) via interactions with viral proteases .
- 1,2,4-Triazole derivatives, while less explored in antiviral contexts, show promise in antifungal applications due to their structural resemblance to fluconazole .
Physicochemical and Pharmacokinetic Properties
Computational studies highlight differences in drug-likeness:
The 1,2,4-triazole’s lower logP and higher solubility suggest better bioavailability, while 1,2,3-triazoles’ halogenated derivatives may exhibit longer half-lives .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-chloroquinoline reacts with 1H-1,2,4-triazole in dimethylformamide (DMF) as a polar aprotic solvent, using potassium carbonate (K2CO3) as a base. The reaction proceeds at elevated temperatures (40–60°C) over 6–12 hours, yielding the target compound in moderate-to-good yields (60–70%). The base facilitates deprotonation of the triazole, enhancing its nucleophilicity for attack on the electron-deficient quinoline ring.
Key variables influencing yield include:
-
Solvent polarity : DMF and dimethyl sulfoxide (DMSO) are optimal due to their ability to stabilize ionic intermediates.
-
Temperature : Prolonged heating (>60°C) may lead to side reactions, such as quinoline decomposition.
-
Base strength : Inorganic bases like K2CO3 or cesium carbonate (Cs2CO3) outperform organic bases (e.g., triethylamine) in promoting substitution.
Mechanistic Pathway
The SNAr mechanism involves two primary steps:
-
Deprotonation : The base abstracts the acidic proton from 1H-1,2,4-triazole, generating a triazolide anion.
-
Substitution : The anion attacks the electrophilic carbon at the 4-position of 4-chloroquinoline, displacing the chloride leaving group (Figure 1).
This pathway is favored by the electron-withdrawing nature of the quinoline ring, which activates the 4-position toward nucleophilic attack.
Alternative Routes via Azide-Alkyne Cycloaddition
While less common for 1,2,4-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored for constructing triazole-quinoline hybrids. Although primarily used for 1,2,3-triazoles, this method can be adapted for 1,2,4-triazoles with modified precursors.
Synthesis of 4-Azidoquinoline Intermediates
The preparation of 4-azidoquinoline derivatives serves as a critical step. For example, 4-chloroquinoline undergoes nucleophilic substitution with sodium azide (NaN3) in refluxing ethanol, yielding 4-azidoquinoline. Subsequent cycloaddition with acetylene derivatives could theoretically introduce the triazole ring, though literature specific to 1,2,4-triazoles remains sparse.
Challenges and Limitations
-
Regioselectivity : Unlike 1,2,3-triazoles, 1,2,4-triazoles require pre-functionalized alkynes or azides to ensure correct regiochemical outcomes.
-
Stability : 4-Azidoquinoline intermediates may decompose under prolonged storage or heating.
Characterization and Analytical Validation
Synthetic products are rigorously characterized using spectroscopic and chromatographic techniques:
Spectroscopic Analysis
-
1H NMR : The quinoline H-3 proton resonates as a singlet at δ 6.86–6.96 ppm, while triazole protons appear as distinct singlets in the δ 7.8–8.2 ppm range.
-
13C NMR : Carbonyl groups (C=O) in quinoline derivatives exhibit signals at δ 160–193 ppm, depending on substituents.
-
IR Spectroscopy : Stretching vibrations for C=N (triazole) and C=O (quinolone) are observed at 1617–1698 cm⁻¹.
Mass Spectrometry and Elemental Analysis
High-resolution mass spectrometry (HRMS) confirms molecular formulas, with typical [M+H]+ peaks matching calculated values (±0.005 Da). Elemental analysis (C, H, N) further validates purity, with deviations <0.4% considered acceptable.
Comparative Evaluation of Methods
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1H-1,2,4-triazole-1-yl)-quinoline, and how can reaction conditions be optimized to improve yield?
- Methodology :
-
Cyclocondensation : React phenylquinoline-2-one derivatives with thiocarbohydrazide under acidic conditions (e.g., H₂SO₄) to form triazole intermediates, followed by cyclization with brominated reagents in anhydrous ethanol .
-
Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. For example, coupling 8-(prop-2-yn-1-yloxy)quinoline with azido-acetyl chloride in DMF yields triazole-linked quinoline derivatives .
- Optimization :
-
Adjust stoichiometry, solvent polarity, and temperature. For instance, substituting ethanol with DMF enhances solubility of intermediates, reducing side reactions .
-
Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts.
Table 1 : Example Synthetic Routes and Yields
Method Reagents/Conditions Yield (%) Reference Cyclocondensation Thiocarbohydrazide, H₂SO₄, EtOH 65–78 Click Chemistry (CuAAC) Cu(I), DMF, RT 82–90
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the triazole proton resonates at δ 8.05–8.20 ppm, while quinoline protons appear at δ 7.2–8.1 ppm .
- IR : Confirm triazole C=N stretching at ~1603 cm⁻¹ and quinoline C=O at ~1682 cm⁻¹ .
- Crystallography :
- Use SHELX or SHELXL for structure refinement from X-ray diffraction data. ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry .
Advanced Research Questions
Q. How do structural modifications of this compound affect its bioactivity, and what computational tools validate these relationships?
- Structure-Activity Relationship (SAR) :
-
Antifungal Activity : Substitution at the triazole N1 position with fluorophenyl groups enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), as seen in fluconazole analogs .
-
Anticonvulsant Activity : Introducing electron-withdrawing groups (e.g., -CF₃) at the quinoline 4-position improves blood-brain barrier permeability, as demonstrated in triazoloquinoline derivatives .
- Computational Validation :
-
Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities. For example, dock triazole-quinoline hybrids into the active site of Candida auris CYP51 to rationalize antifungal potency .
Table 2 : Bioactivity Data for Selected Derivatives
Derivative Target Activity IC₅₀ (µM) Reference 4-CF₃-triazole-quinoline Anticonvulsant (MES) 12.5 2,4-Difluorophenyl analog Antifungal (C. auris) 0.8
Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioassay results across studies?
- Root-Cause Analysis :
- Assay Variability : Compare protocols for differences in cell lines (e.g., murine vs. human models) or endpoint measurements (e.g., MIC vs. IC₅₀). For example, triazole-quinoline derivatives show lower MIC values in fungal biofilms due to enhanced penetration .
- Compound Stability : Assess degradation under assay conditions (pH, temperature) via LC-MS. Hydrolytic cleavage of the triazole-quinoline bond may reduce activity in aqueous media .
- Mitigation Strategies :
- Standardize assays using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal studies) .
Q. What experimental design principles apply to studying the mechanism of action of this compound derivatives?
- Hypothesis-Driven Workflow :
Target Identification : Use CRISPR-Cas9 knockout libraries to identify essential genes in pathogen survival (e.g., CYP51 in fungi) .
Mode of Action : Conduct time-kill assays and ROS detection to differentiate between static and cidal effects .
Resistance Profiling : Serial passage mutants under sub-MIC conditions to evaluate resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
